molecular formula C31H24ClNO6 B14954802 (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B14954802
M. Wt: 542.0 g/mol
InChI Key: MYOCWJQZVZUCJS-UHFFFAOYSA-N
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Description

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as the chromen ring, chlorophenyl group, and phenylmethoxycarbonylamino moiety suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate can be achieved through a multi-step organic synthesis process. A possible synthetic route may involve the following steps:

    Formation of the chromen ring: This can be achieved through the cyclization of a suitable precursor such as 2-hydroxyacetophenone with an aldehyde under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the chromen ring can be carried out using methyl iodide and a strong base like sodium hydride.

    Formation of the propanoate moiety: The propanoate side chain can be introduced through esterification of the corresponding carboxylic acid with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Formation of the phenylmethoxycarbonylamino group: This can be introduced through the reaction of the corresponding amine with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the methyl group or the chromen ring.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted aromatic compounds

    Hydrolysis: Formation of carboxylic acids and amines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: The compound may interact with cellular receptors to modulate signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoate
  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Uniqueness

The uniqueness of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C31H24ClNO6

Molecular Weight

542.0 g/mol

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C31H24ClNO6/c1-19-15-23(17-27-28(19)24-9-5-6-10-25(24)29(34)39-27)38-30(35)26(16-20-11-13-22(32)14-12-20)33-31(36)37-18-21-7-3-2-4-8-21/h2-15,17,26H,16,18H2,1H3,(H,33,36)

InChI Key

MYOCWJQZVZUCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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